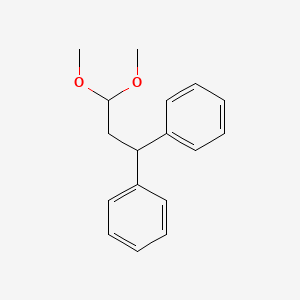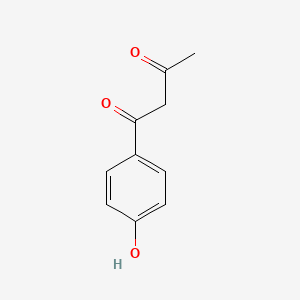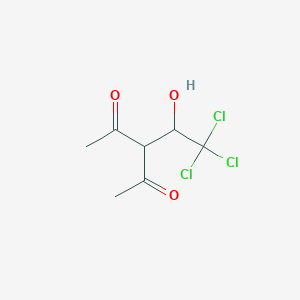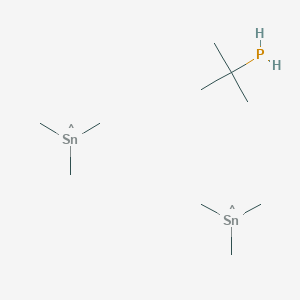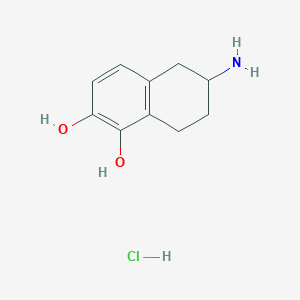
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride is a chemical compound with a complex structure that includes an amino group, a diol group, and a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The amino and diol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
- 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
- Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Uniqueness
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride is unique due to the presence of both amino and diol groups on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
55218-10-5 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
6-amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1,4,7,12-13H,2-3,5,11H2;1H |
Clave InChI |
KJLLFFUQBCCDMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=CC(=C2O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


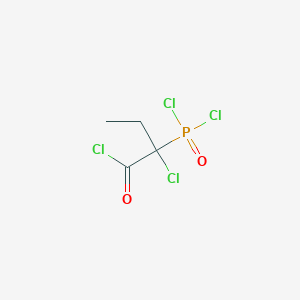
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)

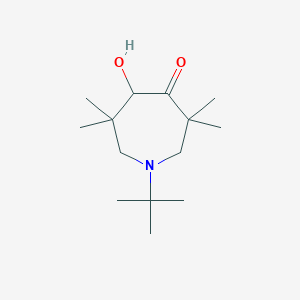
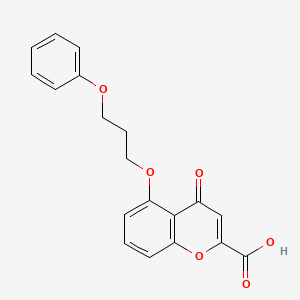
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
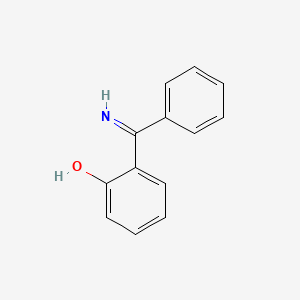
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
